
N~9~,N~10~-Diphenylanthracene-9,10-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~9~,N~10~-Diphenylanthracene-9,10-diimine is a polycyclic aromatic hydrocarbon derivative. It is known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to the anthracene core, which significantly influences its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~10~-Diphenylanthracene-9,10-diimine typically involves the reaction of anthracene with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N9,N~10~-Diphenylanthracene-9,10-diimine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~9~,N~10~-Diphenylanthracene-9,10-diimine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction often involves the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydroanthracene compounds.
Wissenschaftliche Forschungsanwendungen
N~9~,N~10~-Diphenylanthracene-9,10-diimine has a wide range of applications in scientific research, including:
Biology: Employed in studies involving photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Wirkmechanismus
The mechanism by which N9,N~10~-Diphenylanthracene-9,10-diimine exerts its effects involves the transfer of triplet excitons from silicon to the compound, a key mechanism for photon upconversion technologies . This process is crucial for applications in solar energy harvesting and optoelectronic devices. The compound’s molecular targets and pathways include its interaction with light to produce reactive oxygen species, which can be harnessed for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: A closely related compound used in similar applications such as chemiluminescence and OLEDs.
9,10-Bis(phenylethynyl)anthracene: Known for its use in organic electronics and as a fluorescent dye.
9,10-Dimethylanthracene: Utilized in photophysical studies and as a scintillator material.
Uniqueness
N~9~,N~10~-Diphenylanthracene-9,10-diimine stands out due to its specific structural modifications, which enhance its photophysical properties and make it particularly suitable for applications in photon upconversion and optoelectronics. Its ability to generate reactive oxygen species upon light activation also makes it unique for applications in photodynamic therapy and imaging.
Eigenschaften
CAS-Nummer |
34863-09-7 |
|---|---|
Molekularformel |
C26H18N2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
9-N,10-N-diphenylanthracene-9,10-diimine |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28-20-13-5-2-6-14-20/h1-18H |
InChI-Schlüssel |
QWINSRXOUJZIDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=NC4=CC=CC=C4)C5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



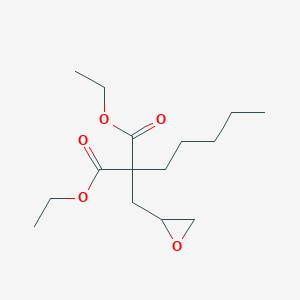
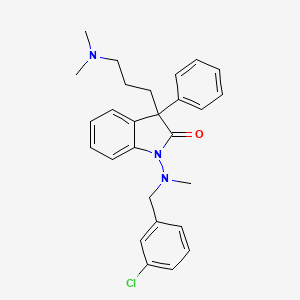
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)

![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)
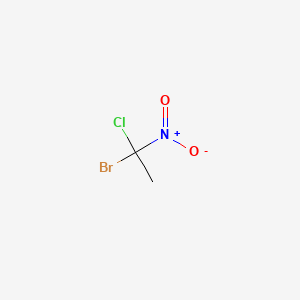
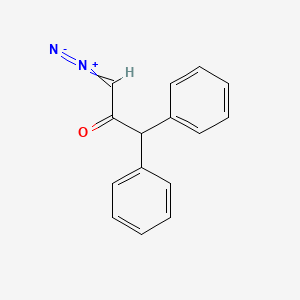

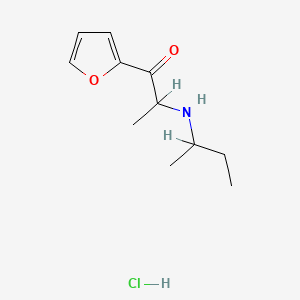
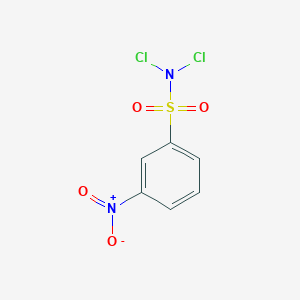
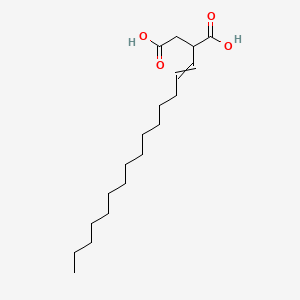

![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
